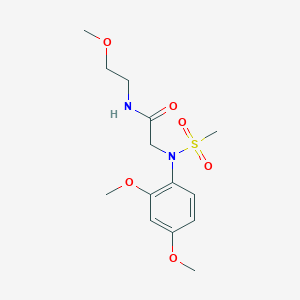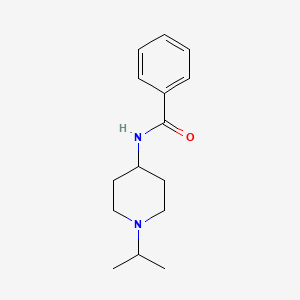![molecular formula C14H10BrN5O B5150838 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as BBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBTP is a diazo compound that contains a triazole ring and a phenol group, making it a versatile molecule with unique properties.
Applications De Recherche Scientifique
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has potential applications in various scientific fields, including chemistry, biology, and materials science. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a reagent for the detection of metal ions, such as copper and iron, due to its ability to form colored complexes with these ions. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also be used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a building block for the synthesis of other compounds, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is not well understood, but it is believed to involve the formation of reactive intermediates, such as diazonium ions, that can react with other molecules. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also undergo reduction reactions, which can generate radicals that can react with other molecules. The exact mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol depends on the specific application and context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol are not well studied, but it is believed to be relatively non-toxic and biocompatible. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been shown to exhibit low cytotoxicity in vitro, indicating that it may be a promising candidate for use in biomedical applications. However, more research is needed to fully understand the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has some limitations as well. It is not soluble in water, which can make it difficult to work with in some applications. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can undergo degradation reactions over time, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. One potential direction is the development of new applications for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in materials science, such as the synthesis of new polymers and liquid crystals. Another direction is the study of the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, which could lead to new insights into its potential use in biomedical applications. Additionally, the development of new synthetic methods for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol could lead to improved yields and more efficient synthesis processes. Overall, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is a promising compound with potential applications in a variety of scientific fields.
Méthodes De Synthèse
4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be synthesized through a diazotization reaction of 4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with phenol in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. The synthesis of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
4-[[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-3-1-9(2-4-10)13-16-14(20-18-13)19-17-11-5-7-12(21)8-6-11/h1-8,21H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXAJCVPFECRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)


![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5150825.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)